molecular formula C16H16N2O3 B4245301 N-[4-(allyloxy)benzyl]-3-nitroaniline

N-[4-(allyloxy)benzyl]-3-nitroaniline

Cat. No.: B4245301
M. Wt: 284.31 g/mol
InChI Key: VGAYVIZRICMXBY-UHFFFAOYSA-N
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Description

N-[4-(Allyloxy)benzyl]-3-nitroaniline is a chemical compound proposed for research and development applications, particularly in organic synthesis and materials science. As a derivative of N-benzyl-3-nitroaniline , its molecular structure incorporates a 3-nitroaniline moiety linked to a 4-(allyloxy)benzyl group. This structure suggests potential for studies in molecular conformation and intermolecular interactions, such as hydrogen bonding and aromatic stacking, which are critical in crystal engineering and supramolecular chemistry . The presence of the allyloxy functional group provides a reactive handle for further chemical modifications, including polymerization or the formation of more complex molecular architectures via click chemistry or other coupling reactions. Researchers may employ this compound as a building block for the synthesis of specialized polymers, dyes, or ligands. Specific research applications and mechanisms of action for this exact compound are not detailed in the available literature and should be empirically determined by the researcher. This product is intended for laboratory research purposes only and is not classified as a medicinal product or for food use.

Properties

IUPAC Name

3-nitro-N-[(4-prop-2-enoxyphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-2-10-21-16-8-6-13(7-9-16)12-17-14-4-3-5-15(11-14)18(19)20/h2-9,11,17H,1,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGAYVIZRICMXBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Features:

  • Core structure : 3-Nitroaniline (C₆H₆N₂O₂), a nitro-substituted aromatic amine.
  • Substituent : A 4-(allyloxy)benzyl group (-CH₂-C₆H₄-O-CH₂-CH=CH₂) attached to the amine nitrogen.
  • Molecular formula : C₁₆H₁₆N₂O₃ (calculated based on substituents and core structure).

Comparison with Similar Compounds

Compound Name Molecular Formula Substituent(s) Key Features/Applications Reference(s)
N-[4-(Allyloxy)benzyl]-3-nitroaniline C₁₆H₁₆N₂O₃ 4-(Allyloxy)benzyl Allyloxy group enables polymerizable sites; potential in functional materials. N/A (hypothetical)
N-Benzyl-3-nitroaniline C₁₃H₁₂N₂O₂ Benzyl (-CH₂-C₆H₅) Versatile intermediate in organic synthesis; limited steric hindrance.
N-(1H-Benzotriazol-1-ylmethyl)-4-chloro-3-nitroaniline C₁₃H₁₀ClN₅O₂ Benzotriazolylmethyl; 4-chloro Enhanced stability due to benzotriazole; used in corrosion inhibition.
N-(4-Methoxybenzyl)-4-(methoxycarbonyl)-2-nitroaniline C₁₇H₁₇N₂O₅ 4-Methoxybenzyl; methoxycarbonyl Electron-donating methoxy groups alter electronic properties; potential in dyes.
4-Nitro-N-(3-nitrophenyl)benzamide C₁₃H₉N₃O₅ 4-Nitrobenzamide; 3-nitrophenyl Rigid amide backbone; used in crystallography studies.

Structural and Functional Insights:

Substituent Effects :

  • Allyloxy vs. Benzyl : The allyloxy group introduces unsaturation (C=C), enabling participation in Diels-Alder reactions or radical polymerization, unlike the inert benzyl group in N-benzyl-3-nitroaniline .
  • Benzotriazolyl vs. Allyloxy : The benzotriazolyl group in enhances thermal stability and coordination capacity, whereas the allyloxy group prioritizes reactivity .
  • Methoxycarbonyl vs. Nitro : Electron-withdrawing nitro groups (in the target compound) reduce aromatic ring electron density compared to methoxycarbonyl substituents, affecting electrophilic substitution patterns .

Reactivity and Applications :

  • The target compound’s allyloxy group may find use in photoresist polymers or crosslinking agents due to its unsaturated bond .
  • In contrast, the benzotriazolylmethyl derivative is suited for metal surface protection, leveraging its heterocyclic stability.

Research Findings and Data

Thermal and Solubility Trends:

  • N-Benzyl-3-nitroaniline : Exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the nonpolar benzyl group.
  • N-(4-Methoxybenzyl)-4-(methoxycarbonyl)-2-nitroaniline : Higher solubility in methanol and ethanol, attributed to methoxy groups.
  • Target Compound: Predicted to have intermediate solubility, balancing polar nitro and nonpolar allyloxy groups.

Q & A

Basic Research Questions

Q. What are the optimal laboratory-scale synthesis conditions for N-[4-(allyloxy)benzyl]-3-nitroaniline?

  • Methodology : The synthesis involves multi-step organic reactions, typically starting with the functionalization of the benzyl group followed by nitro group introduction. Key steps include:

  • Protection of reactive sites : Use of inert atmospheres (e.g., nitrogen) to prevent oxidation during allyloxy group attachment .
  • Coupling reactions : Controlled temperatures (40–60°C) and anhydrous solvents (e.g., DMF) to ensure high yields .
  • Nitro group introduction : Nitration under acidic conditions, monitored via TLC or HPLC to track intermediates .
    • Validation : Confirm purity (>95%) using HPLC and mass spectrometry. Optimize reaction times to minimize side products like over-nitrated derivatives .

Q. How can researchers characterize the structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., allyloxy and nitro group positions) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peaks) and isotopic patterns .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .
    • Data Cross-Validation : Compare spectral data with analogous compounds (e.g., substituted nitroanilines in and ) to identify deviations caused by allyloxy groups .

Q. What are the common side reactions encountered during the synthesis of this compound, and how can they be minimized?

  • Side Reactions :

  • Nitro Group Reduction : Accidental reduction to amine under reductive conditions. Mitigate by avoiding catalytic hydrogenation unless intentional .
  • Allyloxy Cleavage : Acidic or basic conditions may hydrolyze the allyl ether. Use pH-neutral solvents and mild temperatures .
    • Preventative Measures :
  • Reagent Purity : Use freshly distilled solvents to avoid moisture-induced side reactions .
  • Stepwise Monitoring : Employ HPLC at each stage to isolate intermediates and terminate reactions before side products dominate .

Advanced Research Questions

Q. How can researchers determine the biological targets and mechanisms of action for this compound in pharmacological studies?

  • Methodology :

  • Target Identification : Use affinity chromatography or pull-down assays with tagged compounds to isolate binding proteins .
  • Kinetic Studies : Measure enzyme inhibition (e.g., IC₅₀ values) via fluorometric assays or surface plasmon resonance (SPR) .
  • Computational Docking : Predict binding modes using software like AutoDock, validated by mutagenesis studies on suspected receptor sites .
    • Data Interpretation : Cross-reference with structurally similar compounds (e.g., ’s benzamide derivatives) to hypothesize shared pathways (e.g., kinase inhibition) .

Q. What strategies resolve contradictions in reported reactivity data for this compound under varying conditions?

  • Approach :

  • Design of Experiments (DOE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify outlier conditions .
  • Comparative Reactivity Studies : Benchmark against nitroaniline derivatives (e.g., ’s nitrosoanilines) to isolate electronic effects of the allyloxy group .
    • Analytical Cross-Check : Use multiple techniques (e.g., NMR kinetics and DFT calculations) to reconcile discrepancies in reaction rates or product distributions .

Q. How to design experiments to assess the compound’s stability under different storage conditions?

  • Protocol :

  • Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light to simulate long-term degradation .
  • Analytical Endpoints : Monitor nitro group integrity (via FTIR) and allyloxy cleavage (via GC-MS) at regular intervals .
    • Data Table :
ConditionDegradation MarkerAnalytical MethodEvidence Source
High HumidityHydrolysis of allyloxy to phenolGC-MS
UV ExposureNitro → Nitroso reductionUV-Vis Spectroscopy
Oxidative StressFormation of quinone derivativesHPLC

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(allyloxy)benzyl]-3-nitroaniline
Reactant of Route 2
N-[4-(allyloxy)benzyl]-3-nitroaniline

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